molecular formula C9H15NO3 B1279035 tert-Butyl 5-oxo-L-prolinate CAS No. 35418-16-7

tert-Butyl 5-oxo-L-prolinate

Cat. No. B1279035
CAS RN: 35418-16-7
M. Wt: 185.22 g/mol
InChI Key: QXGSPAGZWRTTOT-LURJTMIESA-N
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Description

Tert-Butyl 5-oxo-L-prolinate is a compound that is part of a broader class of tert-butyl esters and derivatives of amino acids. These compounds are of significant interest in organic chemistry due to their potential applications in pharmaceuticals, as well as their use as intermediates in organic synthesis. The tert-butyl group is often used as a protecting group due to its steric bulk and the ease with which it can be removed under acidic conditions.

Synthesis Analysis

The synthesis of tert-butyl 5-oxo-L-prolinate derivatives can involve several steps, starting from readily available precursors. For instance, diastereomers of tert-butyl-N-Boc-3-ethyl-4-hydroxy-l-prolinate have been synthesized from Boc-protected trans-4-hydroxy-l-proline, with key reactions including asymmetric reductions . Another example is the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, which was achieved through an intramolecular lactonization reaction . Additionally, tert-butyl nitrite (TBN) has been used to mediate the synthesis of various compounds, such as 1,2,4-oxadiazol-5(4 H)-ones from terminal aryl alkenes and substituted sulfonyl pyrroles from alkynylamines and sulfinic acids .

Molecular Structure Analysis

The molecular structure of tert-butyl 5-oxo-L-prolinate derivatives has been elucidated using techniques such as NMR spectroscopy, high-resolution mass spectrometry, and X-ray diffraction analysis. For example, the molecular and crystal structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring . The crystal structure of another derivative, tert-butyl Nalpha-tert-butoxycarbonyl-L-(S-trityl)cysteinate, showed an extended, nearly all-trans C5 conformation with weak intermolecular hydrogen bonds and hydrophobic contacts .

Chemical Reactions Analysis

Tert-butyl 5-oxo-L-prolinate and its derivatives participate in various chemical reactions. For instance, the tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid reacts with singlet oxygen to yield peroxidic intermediates, which can undergo coupling with nucleophiles to yield substituted pyrroles . The tert-butyl nitrite promoted oxidative intermolecular sulfonamination of alkynes is another example of a reaction involving these compounds, leading to the formation of substituted sulfonyl pyrroles .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl 5-oxo-L-prolinate derivatives are influenced by their molecular structure. The presence of tert-butyl groups can introduce steric effects, as seen in the study of proline dimers and hexamers containing tert-butylproline residues, which affected the local prolyl amide geometry and helical geometry of polyproline . The steric effects of the tert-butyl group on the amide isomer equilibrium have also been explored, showing significant influence on the amide cis-trans isomerization and the stability of the γ-turn conformation . Additionally, the thermal, X-ray, and DFT analyses of certain derivatives have provided insights into their stability and intramolecular hydrogen bonding .

Scientific Research Applications

Stereoselective Synthesis

One significant application of tert-Butyl 5-oxo-L-prolinate is in stereoselective synthesis. Chabaud et al. (2005) detailed the synthesis of diastereomers of tert-butyl-N-Boc-3-ethyl-4-hydroxy-l-prolinate, emphasizing the control of stereochemistry at three chiral centers (Chabaud, Pèpe, Courcambeck, & Camplo, 2005).

Creation of Bis-Heterocycles

Pieczonka et al. (2012) explored the use of (S)-proline moiety, derived from tert-Butyl 5-oxo-L-prolinate, in producing enantiomerically pure bis-heterocycles. This work highlights the versatility of tert-Butyl 5-oxo-L-prolinate in complex molecular constructions (Pieczonka, Mlostoń, Linden, & Heimgartner, 2012).

Synthesis of Antiviral Compounds

López et al. (2020) demonstrated the role of tert-Butyl (S)-4-methyleneprolinate, a derivative of tert-Butyl 5-oxo-L-prolinate, in the industrial synthesis of antiviral ledipasvir. This indicates its potential in medicinal chemistry, especially in synthesizing compounds with clinical significance (López, Bartra, Berenguer, Ariza, García, Gómez, & Torralvo, 2020).

Study of Molecular Interactions and Enzymatic Processes

Research by Williamson and Meister (1981, 1982) explored the interaction of tert-Butyl 5-oxo-L-prolinate with 5-oxo-L-prolinase, an enzyme crucial in the gamma-glutamyl cycle. Their studies provide insights into enzymatic processes and molecular interactions relevant to amino acid metabolism (Williamson & Meister, 1981, 1982) (Williamson & Meister, 1982).

Development of CPL Materials

Xuan et al. (2022) utilized tert-Butyl 5-oxo-L-prolinate in the development of circular polarized luminescence (CPL) materials. This demonstrates its potential application in advanced materials science, particularly in the creation of optoelectronic devices (Xuan, Sang, Xu, Zheng, Shi, & Chen, 2022).

Safety And Hazards

“tert-Butyl 5-oxo-L-prolinate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this chemical with appropriate safety measures, including wearing protective gloves, clothing, eye protection, and face protection .

properties

IUPAC Name

tert-butyl (2S)-5-oxopyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-9(2,3)13-8(12)6-4-5-7(11)10-6/h6H,4-5H2,1-3H3,(H,10,11)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXGSPAGZWRTTOT-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20188899
Record name tert-Butyl 5-oxo-L-prolinate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 5-oxo-L-prolinate

CAS RN

35418-16-7
Record name 5-Oxo-L-proline 1,1-dimethylethyl ester
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Record name tert-Butyl 5-oxo-L-prolinate
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Record name tert-Butyl 5-oxo-L-prolinate
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Record name tert-butyl 5-oxo-L-prolinate
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Synthesis routes and methods

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